molecular formula C43H62 B1608796 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene CAS No. 278176-12-8

9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene

Cat. No.: B1608796
CAS No.: 278176-12-8
M. Wt: 579 g/mol
InChI Key: BOIQMDSZNLONSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its two prop-1-ynyl groups attached to the fluorene core, along with two dodecyl chains at the 9-position, which enhance its solubility and processability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene typically involves the following steps:

    Starting Material: The synthesis begins with fluorene as the core structure.

    Alkylation: The 9-position of fluorene is alkylated with dodecyl bromide in the presence of a strong base like potassium tert-butoxide to introduce the dodecyl chains.

    Sonogashira Coupling: The 2,7-positions are then functionalized with prop-1-ynyl groups using a Sonogashira coupling reaction. This involves the reaction of 2,7-dibromo-9,9-didodecylfluorene with propyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-ynyl groups, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the alkyne groups, converting them into alkanes or alkenes.

    Substitution: The fluorene core can participate in electrophilic aromatic substitution reactions, allowing further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Halogenated fluorene derivatives.

Scientific Research Applications

9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Potential use in bioimaging due to its fluorescent properties.

    Medicine: Investigated for its role in drug delivery systems and as a component in diagnostic tools.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene is primarily related to its ability to interact with light and other electromagnetic radiation. The compound’s fluorene core allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. The dodecyl chains enhance its solubility and processability, while the prop-1-ynyl groups provide sites for further chemical modification.

Comparison with Similar Compounds

  • 9,9-Didodecyl-2,7-bis(acetylthio)fluorene
  • 9,9-Didodecyl-2,7-bis(acetylthiophenylethynyl)fluorene
  • 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline)

Comparison:

Properties

IUPAC Name

9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H62/c1-5-9-11-13-15-17-19-21-23-25-33-43(34-26-24-22-20-18-16-14-12-10-6-2)41-35-37(27-7-3)29-31-39(41)40-32-30-38(28-8-4)36-42(40)43/h29-32,35-36H,5-6,9-26,33-34H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIQMDSZNLONSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C#CC)C3=C1C=C(C=C3)C#CC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399879
Record name 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278176-12-8
Record name 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene
Reactant of Route 2
Reactant of Route 2
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene
Reactant of Route 4
Reactant of Route 4
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene
Reactant of Route 5
Reactant of Route 5
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.